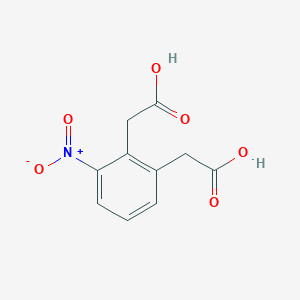
2,2'-(3-Nitro-1,2-phenylene)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(3-Nitro-1,2-phenylene)diacetic acid is an organic compound with the molecular formula C10H9NO6 It is a derivative of phenylenediacetic acid, where a nitro group is substituted at the 3-position of the phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-Nitro-1,2-phenylene)diacetic acid typically involves the nitration of 1,2-phenylenediacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 2,2’-(3-Nitro-1,2-phenylene)diacetic acid may involve a continuous flow process where the nitration reaction is carried out in a reactor with precise control over reaction parameters such as temperature, concentration, and flow rates. The product is then purified through crystallization or recrystallization techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(3-Nitro-1,2-phenylene)diacetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Esterification: Methanol with sulfuric acid, ethanol with hydrochloric acid.
Major Products
Reduction: 2,2’-(3-Amino-1,2-phenylene)diacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 2,2’-(3-nitro-1,2-phenylene)diacetate, ethyl 2,2’-(3-nitro-1,2-phenylene)diacetate.
Applications De Recherche Scientifique
2,2’-(3-Nitro-1,2-phenylene)diacetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It can be used as a precursor for the synthesis of biologically active compounds, including potential drug candidates.
Analytical Chemistry: The compound can be used as a standard or reagent in various analytical techniques.
Mécanisme D'action
The mechanism of action of 2,2’-(3-Nitro-1,2-phenylene)diacetic acid depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons, facilitated by the reducing agent. In substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attack the aromatic ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Phenylenediacetic acid: The parent compound without the nitro group.
2,2’-(4-Nitro-1,2-phenylene)diacetic acid: A similar compound with the nitro group at the 4-position.
2,2’-(3-Amino-1,2-phenylene)diacetic acid: The reduced form of 2,2’-(3-Nitro-1,2-phenylene)diacetic acid.
Uniqueness
2,2’-(3-Nitro-1,2-phenylene)diacetic acid is unique due to the presence of the nitro group at the 3-position, which imparts distinct chemical reactivity and properties compared to its analogs. The nitro group can participate in various chemical reactions, making the compound versatile for different applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
887589-09-5 |
|---|---|
Formule moléculaire |
C10H9NO6 |
Poids moléculaire |
239.18 g/mol |
Nom IUPAC |
2-[2-(carboxymethyl)-3-nitrophenyl]acetic acid |
InChI |
InChI=1S/C10H9NO6/c12-9(13)4-6-2-1-3-8(11(16)17)7(6)5-10(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15) |
Clé InChI |
HLCBBVPNXRLNEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl-](/img/structure/B14189195.png)



![(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14189229.png)


![(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one](/img/structure/B14189242.png)
![Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate](/img/structure/B14189250.png)

![9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14189271.png)

